

# Toxicological Profile of 4,4'-Dinitrobiphenyl: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4,4'-Dinitrobiphenyl

Cat. No.: B073382

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## Introduction

**4,4'-Dinitrobiphenyl** is a synthetic nitroaromatic compound. This technical guide provides a comprehensive overview of its toxicological profile, compiling available data on its physicochemical properties, toxicokinetics, and toxicity. Due to limited publicly available quantitative data, this guide also outlines general experimental protocols for key toxicological assessments.

## Physicochemical Properties

A summary of the key physical and chemical properties of **4,4'-Dinitrobiphenyl** is presented in Table 1. This information is crucial for understanding its environmental fate, transport, and potential for exposure.

Table 1: Physicochemical Properties of **4,4'-Dinitrobiphenyl**

Property	Value	Reference
Chemical Name	4,4'-Dinitrobiphenyl	[1]
Synonyms	1,1'-Biphenyl, 4,4'-dinitro-; 4,4'-Dinitrodiphenyl	[1]
CAS Number	1528-74-1	[2]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	244.20 g/mol	[1]
Appearance	White to orange to green powder to crystal	[3]
Melting Point	242 °C	[3]
Boiling Point	387.12 °C (rough estimate)	[3]
Water Solubility	Limited	[4]
Log P (XLogP3)	3.6	[1]
Vapor Pressure	8.19E-07 mmHg at 25°C	[3]

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the toxicokinetics of a compound is essential for risk assessment. The available information on the absorption, distribution, metabolism, and excretion (ADME) of **4,4'-Dinitrobiphenyl** is limited and primarily derived from animal studies.

### Absorption

While specific absorption rates are not documented, the GHS classification of **4,4'-Dinitrobiphenyl** as harmful if swallowed, in contact with skin, or if inhaled suggests that it can be absorbed through the gastrointestinal tract, skin, and respiratory system.[1][3]

### Distribution

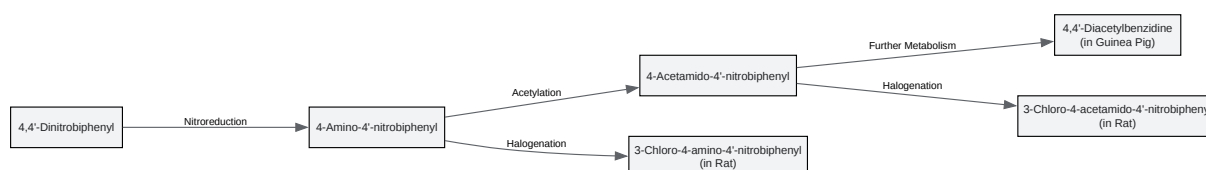
No specific studies on the distribution of **4,4'-Dinitrobiphenyl** within the body were identified.

## Metabolism

The metabolism of **4,4'-Dinitrobiphenyl** has been studied in guinea pigs and rats, with notable differences between the species.[1] In guinea pigs, oral or intraperitoneal administration resulted in the excretion of 4,4'-diacetylbenzidine (4,4'-diacetylaminobiphenyl) in the urine.[1] The metabolism in rats is reported to be considerably slower.[1]

In rats, a unique metabolic pathway involving halogenation has been observed for the metabolites of **4,4'-Dinitrobiphenyl**, namely 4-amino-4'-nitrobiphenyl and 4-acetamido-4'-nitrobiphenyl.[1] This leads to the formation of 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl, which are found in the urine of rats but not guinea pigs.[1]

A proposed metabolic pathway for **4,4'-Dinitrobiphenyl** is illustrated in the following diagram.



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Caption: Proposed metabolic pathway of **4,4'-Dinitrobiphenyl** in rats and guinea pigs.

## Excretion

Metabolites of **4,4'-Dinitrobiphenyl** are primarily excreted in the urine.[1]

## Toxicological Profile

The toxicological database for **4,4'-Dinitrobiphenyl** is incomplete, with a notable lack of quantitative data from standardized acute, subchronic, and chronic toxicity studies.

## Acute Toxicity

**4,4'-Dinitrobiphenyl** is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] [3] However, specific LD50 (median lethal dose) or LC50 (median lethal concentration) values from acute toxicity studies are not readily available in the public domain.

Table 2: Acute Toxicity of **4,4'-Dinitrobiphenyl**

Test	Species	Route	Value	Reference
LD50	Not available	Oral	Not available	
LD50	Not available	Dermal	Not available	
LC50	Not available	Inhalation	Not available	

## Subchronic and Chronic Toxicity

No dedicated subchronic or chronic toxicity studies for **4,4'-Dinitrobiphenyl** were identified in the reviewed literature. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) or Lowest-Observed-Adverse-Effect Levels (LOAELs) have not been established.

Table 3: Subchronic and Chronic Toxicity of **4,4'-Dinitrobiphenyl**

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed	Reference
Subchronic	Not available	Not available	Not available	Not available	Not available	
Chronic	Not available	Not available	Not available	Not available	Not available	

## Carcinogenicity

**4,4'-Dinitrobiphenyl** is listed as a "questionable carcinogen with experimental tumorigenic data".[5] However, specific details of these studies, including the species tested, route of administration, dose levels, and tumor incidence, were not available in the reviewed sources.

Table 4: Carcinogenicity of **4,4'-Dinitrobiphenyl**

Species	Route	Dose Levels	Tumor Incidence	Conclusion	Reference
Not available	Not available	Not available	Not available	Questionable carcinogen	[5]

## Genotoxicity

Mutation data for **4,4'-Dinitrobiphenyl** has been reported, but specific results from standard genotoxicity assays like the Ames test or in vivo micronucleus assay were not found.[5]

Table 5: Genotoxicity of **4,4'-Dinitrobiphenyl**

Test	System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	Not available	Not available	
Micronucleus Assay	In vivo (e.g., mouse bone marrow)	Not applicable	Not available	
Chromosomal Aberration	In vitro/In vivo	Not available	Not available	

## Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of **4,4'-Dinitrobiphenyl** were identified.

Table 6: Reproductive and Developmental Toxicity of **4,4'-Dinitrobiphenyl**

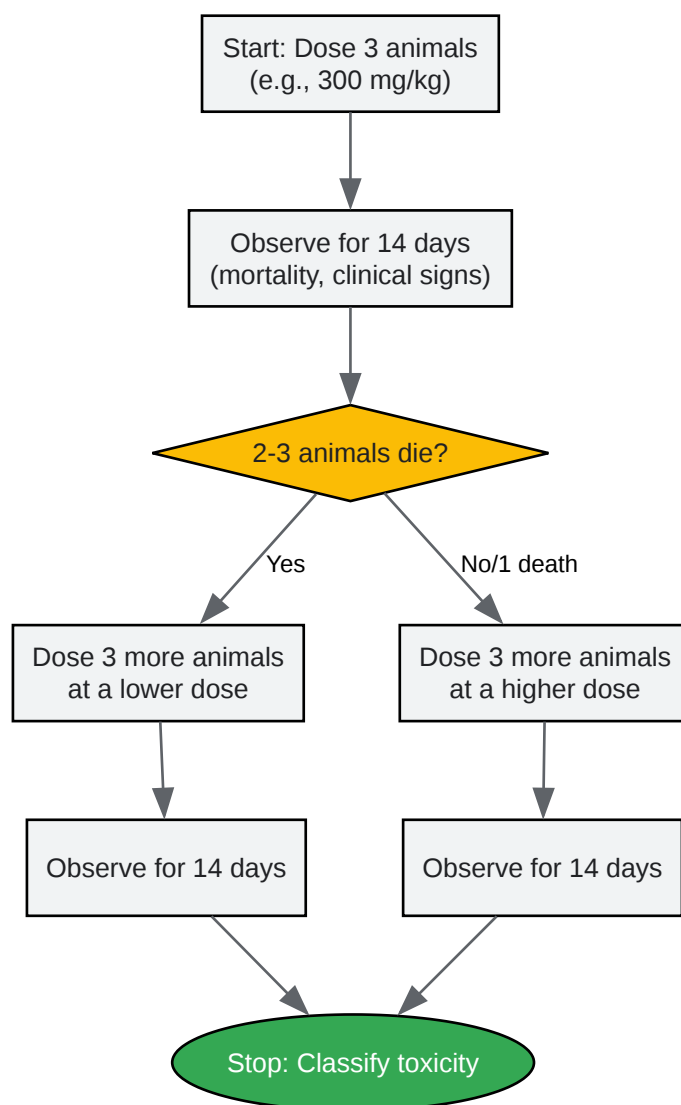
Study Type	Species	Dose Levels	Key Findings	NOAEL	Reference
Reproductive Toxicity	Not available	Not available	Not available	Not available	
Developmental Toxicity	Not available	Not available	Not available	Not available	

## Experimental Protocols

Due to the scarcity of specific experimental data for **4,4'-Dinitrobiphenyl**, this section outlines generalized protocols for key toxicological studies based on OECD guidelines. These descriptions are intended to provide a framework for how such studies would be conducted.

### Acute Oral Toxicity (OECD TG 423)

The acute oral toxicity study provides information on the health hazards likely to arise from a single oral exposure. A stepwise procedure is used with a limited number of animals.



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Caption: A simplified workflow for an acute oral toxicity study (OECD TG 423).

## Subchronic Oral Toxicity (90-Day Study; OECD TG 408)

This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.

- Test Animals: Typically rats, with at least 10 males and 10 females per group.
- Dose Levels: At least three dose levels and a control group. The highest dose should induce toxicity but not mortality.

- Administration: Daily oral administration (gavage or in feed) for 90 days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry at termination.
- Pathology: Gross necropsy and histopathology of major organs and tissues.

## Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

This in vitro assay is used to detect gene mutations.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid.
- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

## In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test detects damage to chromosomes or the mitotic apparatus.

- Test Animals: Typically mice or rats.
- Procedure: Animals are exposed to the test substance (usually two exposures 24 hours apart). Bone marrow or peripheral blood is collected at appropriate times after the last exposure.
- Endpoint: The frequency of micronucleated immature erythrocytes is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates



genotoxicity.

## Reproduction/Developmental Toxicity Screening Test (OECD TG 421)

This study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.

- Test Animals: Rats, with groups of males and females.
- Dosing Period: Males are dosed for a period before mating, during mating, and after mating. Females are dosed before mating, during pregnancy, and through lactation.
- Endpoints: Mating performance, fertility, pregnancy outcomes, and offspring viability and growth are assessed.

## Conclusion

The available data on the toxicological profile of **4,4'-Dinitrobiphenyl** is limited, particularly with respect to quantitative toxicity values. It is classified as a hazardous substance, and its metabolism shows interesting species-specific pathways. However, a comprehensive risk assessment is hampered by the lack of data from standardized toxicity studies. Further research is warranted to fully characterize the acute, subchronic, chronic, carcinogenic, genotoxic, and reproductive/developmental toxicity of this compound. The generalized experimental protocols provided herein offer a roadmap for such future investigations.

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